6-(5-methyl-1-phenyl-1H-pyrazol-3-yl)-3-(propan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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Overview
Description
3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: This step involves the condensation of 1,3-diketones with arylhydrazines to form the pyrazole ring.
Formation of the Triazole Ring: The triazole ring is formed by the cyclization of hydrazine derivatives with carbon disulfide, followed by oxidation.
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by the reaction of thiosemicarbazide with appropriate aldehydes or ketones.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts, such as transition metals or solid acids, can also enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE undergoes various types of chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents present on the rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution pattern.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines .
Scientific Research Applications
3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE has a wide range of scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Materials Science: It can be used in the development of advanced materials with unique electronic and optical properties.
Industrial Chemistry: The compound can serve as a precursor for the synthesis of other complex molecules used in various industrial processes.
Mechanism of Action
The mechanism of action of 3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit specific enzymes or receptors involved in disease pathways . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 1-phenyl-3-methyl-5-pyrazolone.
Triazole Derivatives: Compounds like 1,2,4-triazole-3-thione.
Thiadiazole Derivatives: Compounds such as 2-amino-1,3,4-thiadiazole.
Uniqueness
What sets 3-ISOPROPYL-6-(5-METHYL-1-PHENYL-1H-PYRAZOL-3-YL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOLE apart is its unique combination of three different heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications and interactions with various molecular targets .
Properties
Molecular Formula |
C16H16N6S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
6-(5-methyl-1-phenylpyrazol-3-yl)-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H16N6S/c1-10(2)14-17-18-16-22(14)20-15(23-16)13-9-11(3)21(19-13)12-7-5-4-6-8-12/h4-10H,1-3H3 |
InChI Key |
GDDHDVCAXJUPFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2)C3=NN4C(=NN=C4S3)C(C)C |
Origin of Product |
United States |
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